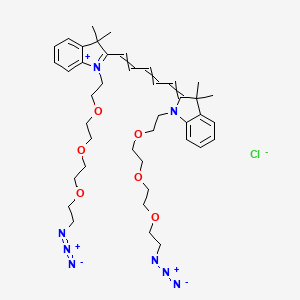
NN'-bis-(azide-PEG3)-Cy5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NN’-bis-(azide-PEG3)-Cy5 is a compound that features two azide groups attached to a polyethylene glycol (PEG) chain, which is further conjugated to a cyanine dye (Cy5). This compound is widely used in various scientific fields due to its unique properties, including its ability to participate in click chemistry reactions and its fluorescent characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NN’-bis-(azide-PEG3)-Cy5 typically involves the following steps:
PEGylation: The initial step involves the attachment of polyethylene glycol (PEG) chains to a suitable substrate.
Azidation: The PEGylated substrate is then reacted with azide-containing reagents to introduce azide groups.
Conjugation with Cy5: Finally, the azide-PEG3 intermediate is conjugated with the Cy5 dye through a click chemistry reaction, typically involving copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Industrial Production Methods
Industrial production of NN’-bis-(azide-PEG3)-Cy5 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated synthesis platforms can further enhance the efficiency and reproducibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
NN’-bis-(azide-PEG3)-Cy5 primarily undergoes click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly selective and efficient, forming stable triazole linkages.
Common Reagents and Conditions
Reagents: Alkynes, copper(I) catalysts, and reducing agents.
Conditions: Mild reaction conditions, typically at room temperature or slightly elevated temperatures, in aqueous or organic solvents.
Major Products
The major product of the click chemistry reaction involving NN’-bis-(azide-PEG3)-Cy5 is a triazole-linked conjugate, which retains the fluorescent properties of the Cy5 dye and the biocompatibility of the PEG chain .
Applications De Recherche Scientifique
NN’-bis-(azide-PEG3)-Cy5 has a wide range of applications in scientific research:
Chemistry: Used in bioconjugation and labeling studies due to its ability to form stable triazole linkages.
Biology: Employed in fluorescence microscopy and imaging studies to track biological processes.
Medicine: Utilized in drug delivery systems and diagnostic assays due to its biocompatibility and fluorescent properties.
Industry: Applied in the development of biosensors and other analytical tools.
Mécanisme D'action
The mechanism of action of NN’-bis-(azide-PEG3)-Cy5 involves its participation in click chemistry reactions. The azide groups react with alkynes to form triazole linkages, which are stable and biocompatible. The Cy5 dye provides fluorescence, allowing for the visualization and tracking of the compound in various applications. The PEG chain enhances solubility and biocompatibility, making the compound suitable for use in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azide-PEG3-biotin: Similar in structure but conjugated with biotin instead of Cy5. Used for biotinylation and detection of biomolecules.
Azide-PEG4-NHS ester: Contains an NHS ester group for amine-reactive conjugation. Used in protein labeling and modification.
Azide-PEG3-acid: Features a carboxylic acid group for further functionalization.
Uniqueness
NN’-bis-(azide-PEG3)-Cy5 is unique due to its combination of azide groups, PEG chain, and Cy5 dye. This combination provides a versatile tool for bioconjugation, imaging, and diagnostic applications, offering both biocompatibility and fluorescence.
Propriétés
Formule moléculaire |
C41H57ClN8O6 |
|---|---|
Poids moléculaire |
793.4 g/mol |
Nom IUPAC |
1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride |
InChI |
InChI=1S/C41H57N8O6.ClH/c1-40(2)34-12-8-10-14-36(34)48(20-24-52-28-32-54-30-26-50-22-18-44-46-42)38(40)16-6-5-7-17-39-41(3,4)35-13-9-11-15-37(35)49(39)21-25-53-29-33-55-31-27-51-23-19-45-47-43;/h5-17H,18-33H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
ABWDMMSABAJXMT-UHFFFAOYSA-M |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCN=[N+]=[N-])C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B14097558.png)
![7-Chloro-1-(4-ethoxyphenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097561.png)

![2-(Aminomethyl)-6-[4,6-diamino-3-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B14097592.png)

![2-(1,3-benzodioxol-5-yl)-5-(2,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14097601.png)
![1-{2-[(4-methoxyphenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14097604.png)

![1-(3,4-Dimethoxyphenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097612.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B14097616.png)
![7-Bromo-1-(4-hydroxy-3-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097617.png)
![4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-2-[(4-methylpiperazin-1-yl)methyl]benzene-1,3-diol](/img/structure/B14097621.png)
![methyl 4-[(E)-{2-[(5-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}methyl]benzoate](/img/structure/B14097622.png)
![5-(4-chlorophenyl)-2-(4-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14097633.png)
